2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate
Overview
Description
2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate is a deuterated derivative of 2-Butyne-1,4-diol diacetate. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at the 1 and 4 positions of the butyne structure. The compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate typically involves the deuteration of 2-Butyne-1,4-diol followed by acetylation. The deuteration process replaces hydrogen atoms with deuterium atoms, and the acetylation process involves the introduction of acetate groups. The reaction conditions often include the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration and acetylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate is used in a wide range of scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies and reaction tracking.
Biology: In studies involving metabolic pathways and enzyme interactions.
Medicine: As a tracer in pharmacokinetic studies and drug development.
Industry: In the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate involves its interaction with molecular targets through its functional groups. The deuterium atoms can influence reaction kinetics and pathways, providing insights into reaction mechanisms. The compound can participate in various biochemical pathways, affecting enzyme activity and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Butyne-1,4-diol: The non-deuterated form of the compound.
1,4-Butanediol: A saturated analog with similar functional groups.
2-Butene-1,4-diol: An unsaturated analog with a different double bond configuration.
Uniqueness
2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This labeling is valuable in research applications, allowing for precise tracking and analysis of chemical and biochemical processes.
Properties
IUPAC Name |
(4-acetyloxy-1,1,4,4-tetradeuteriobut-2-ynyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h5-6H2,1-2H3/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIMIQVBDDNCCR-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#CC([2H])([2H])OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661850 | |
Record name | (~2~H_4_)But-2-yne-1,4-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-23-6 | |
Record name | 2-Butyne-1,1,4,4-d4-1,4-diol, 1,4-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_4_)But-2-yne-1,4-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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